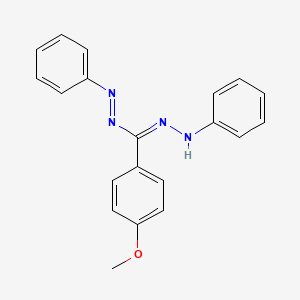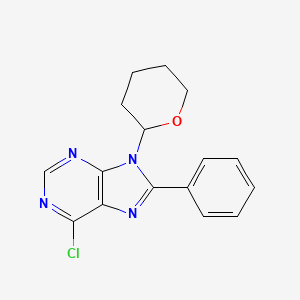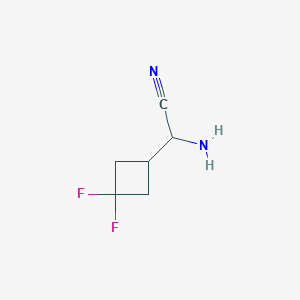
TRIS(BENZOYLACETONATO) MONO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“TRIS(BENZOYLACETONATO) MONO” is a chemical compound with the molecular formula C30H27EuO6.C12H8N2 and a molar mass of 815.706 . It is also known by the synonym "Eu(ba)3(phen)" .
Molecular Structure Analysis
The molecular structure of “TRIS(BENZOYLACETONATO) MONO” consists of a europium atom coordinated to three benzoylacetonato ligands and a phenanthroline molecule . The InChI string representation of the molecule is provided in the ChemBK source .
Chemical Reactions Analysis
While specific chemical reactions involving “TRIS(BENZOYLACETONATO) MONO” are not available, it’s worth noting that metal tris-acetylacetonates have been studied for their thermal decomposition properties .
Physical And Chemical Properties Analysis
“TRIS(BENZOYLACETONATO) MONO” has a melting point of 179-186 °C (lit.) . Its physical and chemical properties are likely influenced by its complex structure, which includes coordination to a europium atom .
Applications De Recherche Scientifique
Antimicrobial and Antibiofilm Potential
Tris(benzoylacetonato) mono(phenanthroline)europium(III) has been used in the synthesis of new water-soluble tris-quaternary ammonium compounds. These compounds have shown significant antimicrobial and antibiofilm potential . They have been effective against five pathogenic microorganisms of the ESKAPE group, including highly resistant clinical isolates . The compounds have shown significant performance on biofilms with MBEC as low as 16 mg/L against bacteria and 8 mg/L against fungi .
Catalyst in Organic Synthesis
Tris(benzoylacetonato) mono(phenanthroline)europium(III) can act as a catalyst in organic synthesis . As a catalyst, it can speed up chemical reactions without being consumed in the process, making it a valuable tool in various scientific research applications.
Chelating Agent
Tris(benzoylacetonato) mono(phenanthroline)europium(III) can also act as a chelating agent . Chelating agents are substances whose molecules can form several bonds to a single metal ion, making them useful in many scientific and industrial applications.
Ligand in Organic Synthesis
In addition to being a catalyst, Tris(benzoylacetonato) mono(phenanthroline)europium(III) can also act as a ligand in organic synthesis . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Light Emitting Metal Complex
Tris(benzoylacetonato) mono(phenanthroline)europium(III) is a light emitting metal complex . This makes it useful in applications such as the development of organic light emitting diodes (OLEDs), which are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as mobile phones, handheld game consoles, and PDAs.
Research into New Types of Antibacterial Biocides
Tris(benzoylacetonato) mono(phenanthroline)europium(III) is being used in the development of new types of antibacterial biocides . These are substances that can deter, render harmless, or exert a controlling effect on any harmful organism by chemical or biological means.
Mécanisme D'action
Target of Action
TRIS(BENZOYLACETONATO) MONO, also known as Tris(benzoylacetonato) mono(phenanthroline)europium(III), is an organometallic complex It’s known to be used in proteomics research .
Mode of Action
It’s known that the compound has remarkable luminescence properties .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as dimethyl sulfoxide (dmso) and methanol (meoh), but insoluble in water . This suggests that its bioavailability may be influenced by the choice of solvent and the presence of organic materials.
Result of Action
It’s known that the compound can emit red fluorescence . This suggests that it may be used to visualize certain cellular structures or processes in proteomics research.
Action Environment
The action, efficacy, and stability of TRIS(BENZOYLACETONATO) MONO can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments . Additionally, its stability may be affected by exposure to oxygen and water .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for TRIS(BENZOYLACETONATO) MONO involves the reaction of tris(hydroxymethyl)aminomethane with benzoylacetone in the presence of a base.", "Starting Materials": [ "Tris(hydroxymethyl)aminomethane", "Benzoylacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve tris(hydroxymethyl)aminomethane in a suitable solvent (e.g. ethanol)", "Add benzoylacetone to the solution and stir", "Add a base (e.g. sodium hydroxide) to the solution and stir", "Heat the solution under reflux for several hours", "Cool the solution and filter the precipitate", "Wash the precipitate with a suitable solvent (e.g. ethanol)", "Dry the product under vacuum" ] } | |
Numéro CAS |
18130-95-5 |
Nom du produit |
TRIS(BENZOYLACETONATO) MONO |
Formule moléculaire |
C30H27EuO6.C12H8N2 |
Poids moléculaire |
815.706 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)

![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)
